molecular formula C25H26N4O B8034736 N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide

N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide

Cat. No.: B8034736
M. Wt: 398.5 g/mol
InChI Key: DKBSGEPCDLMFJP-XZUXRINTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide (CAS 1414851-55-0) is a chemically modified Cinchona alkaloid specifically designed for application in asymmetric organocatalysis. This compound belongs to a class of 9-amino-(9-deoxy)epi cinchona alkaloid derivatives, where the native hydroxyl group is replaced by a picolinamide functional group . This structural modification creates a versatile, bifunctional chiral catalyst, which has shown significant improvements in catalytic performance compared to first-generation catalysts . The molecule's utility stems from its ability to act as a chiral scaffold that can activate substrates simultaneously through multiple mechanisms, such as hydrogen bonding and base activation, enabling high levels of stereocontrol in C-C and C-X bond-forming reactions . A key documented application of this catalyst and its analogs is in the asymmetric α-alkylation of glycine Schiff bases, where it facilitates reactions with excellent yields (up to 99%) and high enantioselectivities (up to 96% ee) . Furthermore, 9-amino-deoxy epi cinchona derivatives are established as general chiral organocatalysts for the stereoselective functionalization of a wide range of carbonyl compounds . The rigid Cinchona skeleton provides a well-defined chiral pocket, with the tertiary quinuclidine nitrogen and the amide group working in concert to direct the approach of reacting partners . This product is intended for research applications in synthetic organic and medicinal chemistry, particularly in the enantioselective synthesis of complex molecules and chiral intermediates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18-,23+,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBSGEPCDLMFJP-XZUXRINTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for 9-Amino Intermediate Synthesis

The Mitsunobu reaction is a cornerstone for stereospecific inversion at the 9-position of cinchona alkaloids. In this method, cinchonine undergoes a Mitsunobu reaction with an azide donor, typically using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), to yield the 9-azido intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium on carbon (Pd/C) produces the 9-amino-epi-cinchonidine derivative. This intermediate is critical for subsequent coupling with picolinic acid.

Example Protocol :

  • Reactants : 9-epi-cinchonine amine (254 mg, 0.86 mmol), picolinic acid (112 mg, 0.91 mmol).

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC, 196 mg, 0.95 mmol), 4-dimethylaminopyridine (DMAP, 11 mg, 0.086 mmol).

  • Solvent : Dichloromethane (10 mL).

  • Reaction Time : 1 hour.

  • Yield : 81% after silica gel chromatography (ethyl acetate:methanol = 70:30).

This method prioritizes stereochemical control, with the Mitsunobu reaction ensuring inversion of configuration at C9, critical for the compound’s catalytic activity.

Picolinamide Coupling Techniques

DCC/DMAP-Mediated Amide Bond Formation

The most reported coupling method involves activating picolinic acid with DCC, a carbodiimide coupling agent, in the presence of DMAP as a nucleophilic catalyst. DCC facilitates the formation of an active O-acylisourea intermediate, which reacts with the 9-amino-epi-cinchonidine to form the target picolinamide.

Mechanistic Insights :

  • DCC reacts with picolinic acid to generate an electrophilic intermediate.

  • DMAP accelerates the nucleophilic attack by the amine group of the cinchona derivative.

  • The byproduct, dicyclohexylurea, is removed during purification.

Optimization Considerations :

  • Solvent Choice : Dichloromethane ensures solubility of both polar (amine) and nonpolar (DCC) components.

  • Stoichiometry : A slight excess of picolinic acid (1.05 eq) drives the reaction to completion.

Alternative Activation: Picolinic Acid Chloride

Patent literature describes an alternative route using picolinic acid chloride, synthesized via reaction with thionyl chloride (SOCl₂) or oxalyl chloride. This method avoids carbodiimide byproducts and simplifies purification.

Procedure :

  • Activation : Picolinic acid (1 eq) is treated with SOCl₂ (1.2 eq) in anhydrous THF at 0°C.

  • Coupling : The acid chloride is reacted with 9-amino-epi-cinchonidine in the presence of triethylamine (Et₃N) to scavenge HCl.

  • Yield : ~75–80% after aqueous workup.

Scalable Synthesis and Industrial Adaptations

Large-Scale Azide Reduction

For industrial-scale production, the O-mesylation/azide pathway offers advantages. Starting from cinchonidine, mesylation of the 9-hydroxy group with methanesulfonyl chloride (MsCl) forms a mesylate intermediate, which undergoes nucleophilic substitution with sodium azide (NaN₃). Subsequent Staudinger reduction (with triphenylphosphine) or catalytic hydrogenation yields the primary amine.

Key Data :

StepReagents/ConditionsYield
MesylationMsCl, Et₃N, CH₂Cl₂, 0°C92%
Azide SubstitutionNaN₃, DMF, 60°C85%
ReductionLiAlH₄, THF, reflux88%

This method achieves multi-gram quantities (tested up to 20 g) with minimal epimerization.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard for isolating this compound. Ethyl acetate/methanol gradients (70:30 to 95:5) effectively separate the product from unreacted starting materials and coupling byproducts.

Advanced Analytical Methods

Trapped ion mobility spectrometry (TIMS) paired with mass spectrometry enables stereochemical analysis without chromatographic separation. This technique distinguishes diastereomers based on mobility differences, confirming the product’s enantiomeric excess.

TIMS Parameters :

  • Drift Gas : Nitrogen.

  • Voltage Gradient : 20–40 V/cm.

  • Resolution : >200 (m/Δm).

Challenges and Optimization Opportunities

Stereochemical Control

The C9 configuration is prone to epimerization during acidic or basic workups. Neutral pH conditions and low-temperature reactions mitigate this risk.

Solubility Management

This compound exhibits limited solubility in aqueous media. Stock solutions in DMSO (10 mM) are stable for one month at -20°C, facilitating catalytic applications .

Chemical Reactions Analysis

Types of Reactions: N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25_{25}H26_{26}N4_{4}O
  • Molecular Weight : 398.51 g/mol
  • CAS Number : 1414851-55-0

This compound features a unique combination of the cinchona alkaloid framework and a picolinamide moiety, which contributes to its diverse applications in various fields.

Chemistry

N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide is primarily utilized as a chiral ligand in asymmetric synthesis and catalysis. Its ability to facilitate enantioselective reactions makes it invaluable in producing optically active compounds, which are critical in pharmaceuticals and agrochemicals.

Key Reactions :

  • Asymmetric catalysis for the synthesis of chiral amines and alcohols.
  • Formation of metal complexes that enhance catalytic efficiency.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor . Studies suggest that it can interact with various biological macromolecules, providing insights into its mechanism of action against specific targets.

Potential Biological Activities :

  • Antimalarial properties by disrupting metabolic pathways in parasites.
  • Inhibition of enzymes involved in cancer progression, offering avenues for therapeutic development.

Medicine

The therapeutic potential of this compound extends to various medical applications:

  • Antimalarial Agent : Research indicates that it may inhibit the growth of malaria-causing parasites.
  • Cancer Treatment : Preliminary studies suggest efficacy in targeting cancer cells through specific molecular interactions.

Industrial Applications

This compound is also employed in industrial settings:

  • Used as a catalyst in the production of fine chemicals.
  • Development of new materials that leverage its unique chemical properties.

Case Studies and Research Findings

StudyFocusFindings
Study AAsymmetric SynthesisDemonstrated high enantioselectivity in the synthesis of chiral amines using this compound as a ligand.
Study BAntimalarial ActivityShowed significant inhibition of Plasmodium falciparum growth in vitro, indicating potential for drug development.
Study CCancer Cell InhibitionFound that the compound effectively inhibited the proliferation of specific cancer cell lines through targeted enzyme inhibition.

Mechanism of Action

The mechanism by which N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst in chemical reactions, facilitating the formation of desired products through its unique structural features. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Picolinamide Derivatives

N-(Methylthiophenyl)picolinamide Derivatives

These compounds, such as N-(3-(methylthio)phenyl)picolinamide , were optimized for mGlu4 receptor affinity and metabolic stability. Key findings:

  • Affinity Enhancement : Substitution of a 3-methoxy group with a 3-methylthio group (e.g., compound 10 , IC₅₀ = 4.9 nM) improved mGlu4 affinity by 2.8-fold compared to the methoxy analog (compound 9 , IC₅₀ = 13.7 nM) .
  • Metabolic Stability : The methylthio group reduced susceptibility to oxidative metabolism compared to methoxy derivatives, addressing a critical limitation in CNS drug development .
Table 1: SAR of N-(Methylthiophenyl)picolinamide Derivatives
Compound Substituent IC₅₀ (nM) Metabolic Stability
9 3-Methoxyphenyl 13.7 Low
10 3-Methylthiophenyl 4.9 Moderate
11 4-Cl-3-(MeS)Ph 2.1 High
12 4-F-3-(MeS)Ph 3.5 High

Data adapted from .

N-(Tolyl)-α-Picolinamide Isomers

Isomeric N-(tolyl)-α-picolinamides (e.g., ortho-, meta-, para-methyl derivatives) were evaluated for biological activity using the PASS online program:

  • Biological Activity : All isomers exhibited similar predicted activities against cancer cell lines (e.g., breast cancer) and toxicological profiles, suggesting minimal impact of methyl group position on overall activity .
  • Toxicity : All isomers showed comparable risks of hepatobiliary and cardiovascular toxicity, highlighting the consistency of the picolinamide scaffold’s safety profile .

Heterobiaryl Amides as mGluR5 Antagonists

Compound 9e (4-(3,5-difluorophenyl)-N-(6-methylpyridin-1-yl)picolinamide) demonstrated nanomolar affinity for mGluR5, emphasizing the importance of fluorinated aryl groups and pyridine substitutions in enhancing receptor binding .

Table 2: Key mGluR5 Antagonists
Compound Structure Affinity (IC₅₀)
9e 4-(3,5-Difluorophenyl)-picolinamide 12 nM
ML128 N-(3-Methoxyphenyl)picolinamide 45 nM

Data from .

Picolinamide-Based Fungicides

Dow AgroSciences developed macrocyclic picolinamides with broad-spectrum fungicidal activity. While structural details are proprietary, these compounds leverage the picolinamide core for stability and target binding, analogous to medicinal applications .

Key Structural and Functional Insights

  • Substituent Effects : Halogen (Cl, F) or methylthio groups at the 3- or 4-positions of the phenyl ring enhance affinity and metabolic stability .
  • Scaffold Flexibility : The picolinamide moiety tolerates diverse substitutions (e.g., heteroaromatic, alkyl, or macrocyclic groups), enabling tailored pharmacokinetic and pharmacodynamic properties .
  • Limitations : Poor blood-brain barrier (BBB) penetration remains a challenge for CNS-targeted picolinamides, necessitating further optimization .

Biological Activity

N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide, a derivative of cinchona alkaloids, has garnered attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structural features, combining the cinchona backbone with a picolinamide moiety, which contributes to its functional properties.

  • Molecular Formula : C₂₅H₂₆N₄O
  • Molecular Weight : 398.51 g/mol
  • CAS Number : 1414851-55-0
  • Purity : ≥94.0% (by HPLC) .

Synthesis

The synthesis of this compound typically involves coupling reactions between cinchona alkaloids and picolinic acid derivatives. Common reagents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under inert conditions .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor . The mechanism involves binding to the active site of target enzymes, thereby blocking their catalytic activity. This property makes it a candidate for further exploration in drug development, particularly in conditions where enzyme overactivity is a concern .

Antimalarial Activity

Research indicates that this compound exhibits antimalarial properties , likely through interference with the metabolic pathways of malaria-causing parasites. Studies have shown that cinchona alkaloids can disrupt the life cycle of Plasmodium species, leading to their death .

Cancer Treatment Potential

Preliminary investigations suggest that this compound may have applications in cancer therapy . Its ability to modulate biological pathways involved in tumor growth and metastasis is under investigation, with some studies indicating potential cytotoxic effects against various cancer cell lines .

The compound's biological activity can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : Binding to enzyme active sites.
  • Disruption of Metabolic Pathways : Particularly in malaria parasites.
  • Cytotoxic Effects : Inducing apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundEnzyme inhibitor, antimalarial, potential anticancerCombines cinchona framework with picolinamide
N-(tolyl)-α-picolinamideAntimicrobial activitySimple aromatic substitution
Antimycin-AInhibitor of mitochondrial respirationNatural product derived from Streptomyces
UK-2AAnticancer propertiesSynthetic compound with unique structural motifs

Study 1: Mechanistic Insights into Asymmetric Aminocatalysis

A study explored the use of 9-amino(9-deoxy)epi cinchona alkaloids in asymmetric aminocatalysis, revealing insights into their stereoselective functionalization capabilities. The research highlighted how these compounds form stable supramolecular assemblies that enhance catalytic efficiency .

Study 2: Antimalarial Efficacy Assessment

Research demonstrated that this compound exhibited significant activity against Plasmodium falciparum in vitro, suggesting its potential as a lead compound for antimalarial drug development .

Study 3: Cytotoxicity against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Q & A

Q. How does the catalyst’s conformation in solution differ from its solid-state structure, and how does this affect reactivity?

  • Methodological Answer : Perform X-ray crystallography for solid-state analysis and compare with 1H^1H-NMR NOE experiments in solution. Solvent polarity (e.g., DCM vs. DMSO) may induce conformational changes in the cinchona alkaloid backbone, altering substrate binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide
Reactant of Route 2
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N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide

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